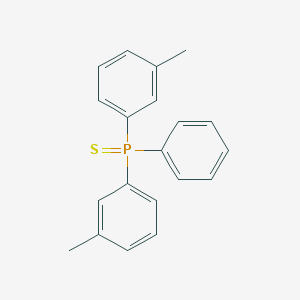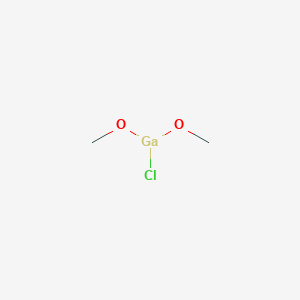
Gallium chloride methoxide (1/1/2)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium chloride methoxide (1/1/2) is a chemical compound that combines gallium, chlorine, and methoxide in a specific stoichiometric ratio. This compound is part of the broader family of gallium alkoxides, which are known for their unique chemical properties and applications in various fields, including catalysis and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Gallium chloride methoxide can be synthesized through alcoholysis and transesterification reactions. For instance, gallium alkoxides, such as gallium methoxide, can be prepared by reacting gallium chloride with methanol under controlled conditions . The reaction typically involves the substitution of chloride ions with methoxide ions, resulting in the formation of gallium chloride methoxide.
Industrial Production Methods: Industrial production of gallium chloride methoxide may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Gallium chloride methoxide undergoes various chemical reactions, including:
Substitution Reactions: Where methoxide ions can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: Gallium in the compound can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form complexes with other ligands, enhancing its reactivity.
Common Reagents and Conditions: Common reagents used in reactions with gallium chloride methoxide include acetyl chloride, which can further modify the compound . Reaction conditions such as solvent choice, temperature, and reaction time are crucial for achieving desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, treating gallium chloride methoxide with acetyl chloride can yield halide alkoxides of gallium .
Applications De Recherche Scientifique
Gallium chloride methoxide has several applications in scientific research:
Mécanisme D'action
The mechanism by which gallium chloride methoxide exerts its effects involves its ability to act as a Lewis acid, facilitating various chemical reactions. In biological systems, gallium can mimic iron, disrupting iron-dependent processes in pathogens and cancer cells . This disruption can lead to the inhibition of bacterial growth and the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Gallium(III) Chloride: A closely related compound with similar Lewis acid properties.
Gallium Alkoxides: Other alkoxides of gallium, such as gallium ethoxide, share similar reactivity and applications.
Uniqueness: Gallium chloride methoxide is unique due to its specific combination of chloride and methoxide ligands, which confer distinct reactivity and solubility properties. This makes it particularly useful in certain catalytic and synthetic applications where other gallium compounds may not be as effective.
Propriétés
Numéro CAS |
21907-51-7 |
|---|---|
Formule moléculaire |
C2H6ClGaO2 |
Poids moléculaire |
167.24 g/mol |
Nom IUPAC |
chloro(dimethoxy)gallane |
InChI |
InChI=1S/2CH3O.ClH.Ga/c2*1-2;;/h2*1H3;1H;/q2*-1;;+3/p-1 |
Clé InChI |
XQTLBMSCZOCLSE-UHFFFAOYSA-M |
SMILES canonique |
CO[Ga](OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


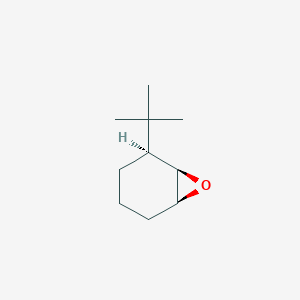
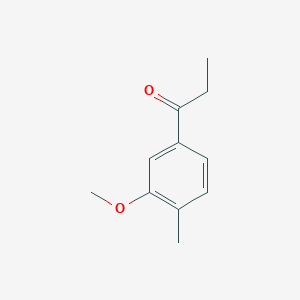


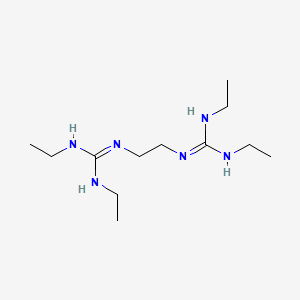
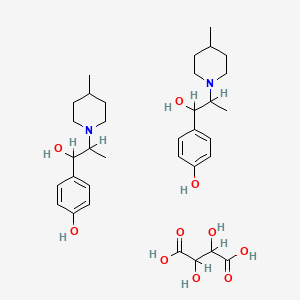
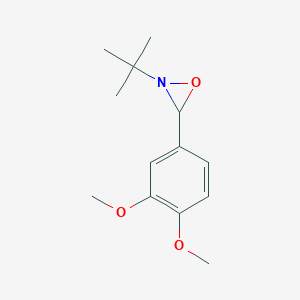
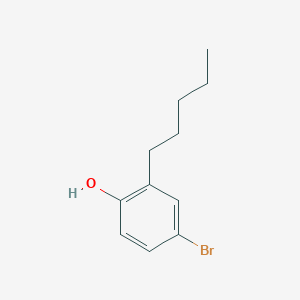
![4-[(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)methyl]-2-methoxyphenol](/img/structure/B14710557.png)
![N-{4-Chloro-6-methyl-5-[3-(4-nitrophenoxy)propyl]-2-pyrimidinyl}acetamide](/img/structure/B14710558.png)
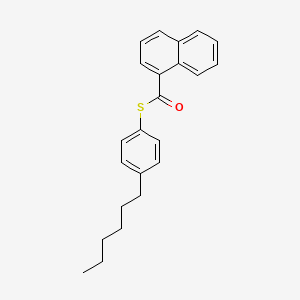
![2-[2,4,6-Triiodo-3-(3-oxomorpholin-4-yl)phenyl]propanoic acid](/img/structure/B14710568.png)
![1,4,6a-Trimethyl-4-(3-oxobutyl)decahydrocyclopenta[f]isochromene-2,7-dione](/img/structure/B14710576.png)
